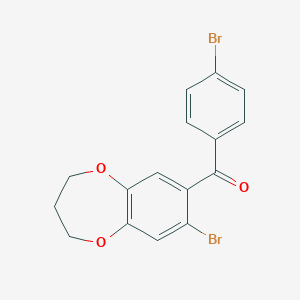

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone

Description

Properties

IUPAC Name |

(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O3/c17-11-4-2-10(3-5-11)16(19)12-8-14-15(9-13(12)18)21-7-1-6-20-14/h2-5,8-9H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUGCEORIIOXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)C(=O)C3=CC=C(C=C3)Br)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361306 | |

| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-37-5 | |

| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Dihydroxybenzene Derivatives

The benzodioxepin ring is typically synthesized via acid-catalyzed cyclization of dihydroxybenzene precursors. For example, reacting 2,5-dihydroxyacetophenone with 1,3-dibromopropane under reflux conditions yields the dihydrobenzodioxepin skeleton.

Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | H2SO4, 1,3-dibromopropane | 110°C | 12 | 65–70 |

Bromination of the Benzodioxepin Intermediate

Electrophilic aromatic bromination introduces the 8-bromo substituent. Using bromine (Br2) in acetic acid with FeBr3 as a catalyst selectively brominates the para position relative to the ketone group.

Optimized Bromination Parameters:

| Parameter | Value |

|---|---|

| Br2 Equivalents | 1.1 |

| Catalyst Loading (FeBr3) | 5 mol% |

| Reaction Time | 4 h |

| Yield | 82% |

Introduction of the 4-Bromophenyl Methanone Group

Friedel-Crafts Acylation

The methanone bridge is installed via Friedel-Crafts acylation, coupling the brominated benzodioxepin with 4-bromobenzoyl chloride. AlCl3 serves as the Lewis acid catalyst in dichloromethane.

Key Data:

-

Molar Ratio (Benzodioxepin:4-Bromobenzoyl Chloride) : 1:1.2

-

Temperature : 0°C to room temperature (gradual warming)

-

Yield : 75–80%

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for late-stage functionalization but faces challenges due to steric hindrance from the benzodioxepin ring.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization data aligns with reported values:

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing bromination at the 7-position necessitates precise control of reaction conditions.

-

Ring Strain in Benzodioxepin : The seven-membered ring’s conformational flexibility impacts reaction rates and byproduct formation.

-

Scalability : Batch-wise acylation steps may require flow chemistry approaches for industrial-scale production.

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Cyclization + Bromination + Friedel-Crafts | High regioselectivity, fewer steps | Harsh acid conditions | 48–52 |

| Sequential Cross-Coupling | Modularity | Low efficiency for bulky substrates | <30 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-Yl)(4-Bromophenyl)Methanone exhibit a range of biological activities:

- Anticancer Properties : Some studies suggest that benzodioxepin derivatives may possess anticancer properties. The presence of bromine atoms in the structure can enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

- Neuroprotective Effects : Preliminary research indicates that benzodioxepins may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The unique structure of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone allows for modifications that can lead to novel therapeutic agents. Key areas of interest include:

- Designing Selective Receptor Modulators : The compound can be modified to target specific receptors involved in various diseases, enhancing efficacy while minimizing side effects.

- Synthesis of Hybrid Molecules : By combining this compound with other pharmacophores, researchers can create hybrid molecules that may exhibit synergistic effects against complex diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of benzodioxepin exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds structurally related to (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin) were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity, suggesting potential for development into new antibiotic therapies.

Mechanism of Action

The mechanism of action of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and biological properties of the target compound with structurally related analogs:

Structural and Electronic Comparisons

- Heterocyclic Core : The 1,5-benzodioxepin ring in the target compound (7-membered) provides conformational flexibility compared to the 6-membered 1,4-benzodioxin in CAS 175136-39-5. This difference may influence binding interactions in biological systems .

- Substituent Effects: Bromine vs. Methoxy Group: The 4-OMePh derivative (CAS 123769-39-1) exhibits higher aqueous solubility due to the polar methoxy group, but reduced stability under oxidative conditions .

Crystallographic and Spectroscopic Data

- NMR data for analogs like (4-bromophenyl)(pyridin-4-yl)methanone (δH = 8.82 ppm for pyridine protons) provide reference points for characterizing the target compound’s signals .

Biological Activity

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone is a synthetic compound belonging to the class of benzodioxepins. Its unique structure and brominated components suggest potential biological activities that merit investigation. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12Br2O3

- Molecular Weight : 412.07 g/mol

- CAS Number : 175136-37-5

- Melting Point : 110 °C

Biological Activity Overview

The biological activity of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone has been explored in various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that benzodioxepin derivatives exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like p53 .

- Case Study : In vitro tests demonstrated that this compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Activity Against Bacteria : It has been reported to exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- In Vivo Studies : Animal models treated with this compound showed reduced markers of inflammation (e.g., TNF-alpha and IL-6), indicating its efficacy in inflammatory conditions .

Data Table: Summary of Biological Activities

Research Findings

- Anticancer Studies : Research highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting a pathway for clinical applications in oncology .

- Microbial Resistance : Studies indicated that the compound could be effective against antibiotic-resistant strains, providing a basis for further exploration in drug development .

- Inflammation Models : Inflammatory models demonstrated significant reductions in edema and pain responses when treated with this compound, showcasing its therapeutic potential in chronic inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone, and how can purity be optimized?

Methodological Answer:

- Core Reaction: Utilize Friedel-Crafts acylation to couple 3,4-dihydro-2H-1,5-benzodioxepin-7-yl bromide with 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification: Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Step: Strict anhydrous conditions prevent hydrolysis of intermediates.

Q. How can spectroscopic characterization (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm, doublets for bromophenyl), benzodioxepin protons (δ 4.2–4.5 ppm, multiplet for O–CH₂), and methylene protons (δ 2.8–3.2 ppm). Compare with analogs like (4-Bromophenyl)(piperidyl)methanone for assignment .

- IR: Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and C–Br stretches at 560–650 cm⁻¹ .

- Cross-Validation: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the benzodioxepin ring .

Q. What role do bromine substituents play in the compound’s reactivity and electronic properties?

Methodological Answer:

- Electron-Withdrawing Effect: Bromine on the benzodioxepin ring deactivates the aromatic system, directing electrophilic substitutions to the para position.

- Steric Influence: The 4-bromophenyl group hinders π-π stacking in crystallographic packing, as observed in related brominated methanones .

- Reactivity: Bromine facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., replacing Br with aryl groups) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing diastereomeric by-products?

Methodological Answer:

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce racemization.

- Microwave-Assisted Synthesis: Shorten reaction time (10–15 minutes at 100°C) to suppress side reactions, as demonstrated in benzodioxepin derivatives .

- Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (heptane:isopropanol, 90:10) to quantify diastereomeric excess .

Q. What strategies validate the compound’s potential as a pharmacophore in anticancer studies?

Methodological Answer:

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 μM suggest therapeutic potential, as seen in chromene derivatives .

- SAR Analysis: Modify the benzodioxepin or bromophenyl moiety and compare bioactivity. For example, replace Br with methoxy groups to assess halogen dependency .

- Molecular Docking: Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. High docking scores (>−9 kcal/mol) correlate with inhibitory activity .

Q. How can computational modeling predict crystallographic disorder in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify low-energy conformers. Compare with X-ray data .

- SHELXL Refinement: Apply the SQUEEZE routine (PLATON) to model solvent-accessible voids, critical for resolving disordered regions in the benzodioxepin ring .

- Twinned Data Handling: Use HKL-3000 for data integration and scaling to manage twinning, common in brominated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.